molecular formula C9H13NO2 B8809096 3,5-dimethoxy-N-methylaniline CAS No. 118684-17-6

3,5-dimethoxy-N-methylaniline

Cat. No. B8809096
M. Wt: 167.20 g/mol
InChI Key: DZJRIEASIKLRQK-UHFFFAOYSA-N
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Patent
US07183313B2

Procedure details

A solution of 3,5-dimethoxyaniline (13.8 g, 90 mmol), Iodomethane (12.7 g, 90 mmol), and sodium acetate (7.4 g, 90 mmol) in 100 ml of anhydrous THF was stirred under nitrogen atmosphere for 10 hr. Then, THF was removed by rotary evaporation. The crude product was partitioned between water and ethyl ether. The ethereal extraction was separated and washed with water, brine, and dried over Na2SO4. Filtration and removal of solvent provided 13.6 g of crude product. The crude product was chromatographed on silica gel (33% acetone-petroleum ether) to afford the expected product 4.5 g (27% yield).
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
12.7 g
Type
reactant
Reaction Step One
Quantity
7.4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
27%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:7]=[C:8]([O:10][CH3:11])[CH:9]=1)[NH2:6].IC.[C:14]([O-])(=O)C.[Na+]>C1COCC1>[CH3:11][O:10][C:8]1[CH:7]=[C:5]([NH:6][CH3:14])[CH:4]=[C:3]([O:2][CH3:1])[CH:9]=1 |f:2.3|

Inputs

Step One
Name
Quantity
13.8 g
Type
reactant
Smiles
COC=1C=C(N)C=C(C1)OC
Name
Quantity
12.7 g
Type
reactant
Smiles
IC
Name
Quantity
7.4 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Then, THF was removed by rotary evaporation
CUSTOM
Type
CUSTOM
Details
The crude product was partitioned between water and ethyl ether
EXTRACTION
Type
EXTRACTION
Details
The ethereal extraction
CUSTOM
Type
CUSTOM
Details
was separated
WASH
Type
WASH
Details
washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
Filtration and removal of solvent
CUSTOM
Type
CUSTOM
Details
provided 13.6 g of crude product
CUSTOM
Type
CUSTOM
Details
The crude product was chromatographed on silica gel (33% acetone-petroleum ether)

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=C(C1)OC)NC
Measurements
Type Value Analysis
AMOUNT: MASS 4.5 g
YIELD: PERCENTYIELD 27%
YIELD: CALCULATEDPERCENTYIELD 29.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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